![molecular formula C12H17NO B13172809 3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13172809.png)
3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{Bicyclo[222]octan-2-yl}-3-methyloxirane-2-carbonitrile is a chemical compound with the molecular formula C₁₂H₁₇NO It is characterized by a bicyclic structure fused with an oxirane ring and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bicyclo[222]octan-2-yl}-3-methyloxirane-2-carbonitrile typically involves the reaction of bicyclo[222]octane derivatives with appropriate reagents to introduce the oxirane and nitrile functionalities One common method includes the epoxidation of a bicyclo[22
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring may yield diols, while reduction of the nitrile group may produce primary amines.
Wissenschaftliche Forschungsanwendungen
3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitrile group may also participate in interactions with enzymes or receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.2]octane-2,3-diol: A related compound with hydroxyl groups instead of the oxirane and nitrile functionalities.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing bicyclic compound with different structural features and applications.
Uniqueness
3-{Bicyclo[222]octan-2-yl}-3-methyloxirane-2-carbonitrile is unique due to its combination of a bicyclic structure with an oxirane ring and a nitrile group
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
3-(2-bicyclo[2.2.2]octanyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C12H17NO/c1-12(11(7-13)14-12)10-6-8-2-4-9(10)5-3-8/h8-11H,2-6H2,1H3 |
InChI-Schlüssel |
OUJMYBAPICJMAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)C#N)C2CC3CCC2CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


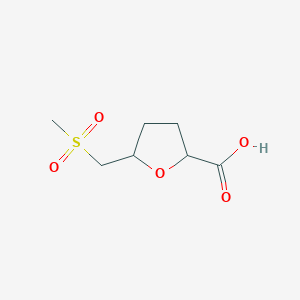
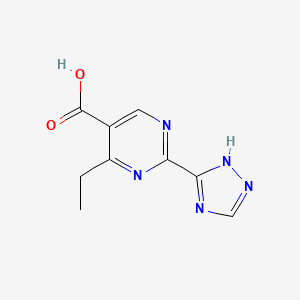
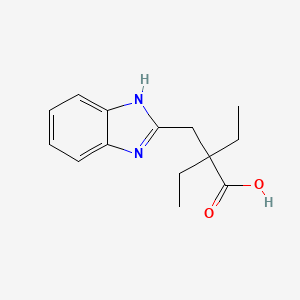
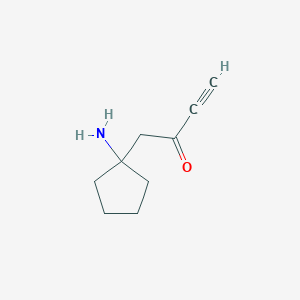
![1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile](/img/structure/B13172755.png)
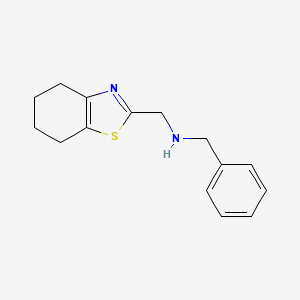

![5-Amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13172770.png)
![[1-(Chloromethyl)cyclohexyl]benzene](/img/structure/B13172778.png)

![1-[(Benzylamino)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13172787.png)
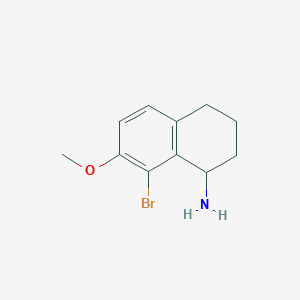

![2-Chloro-1-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B13172816.png)
